molecular formula C20H40 B12664868 3,7,11,15-Tetramethyl-2-hexadecene CAS No. 2437-93-6

3,7,11,15-Tetramethyl-2-hexadecene

Katalognummer: B12664868
CAS-Nummer: 2437-93-6
Molekulargewicht: 280.5 g/mol
InChI-Schlüssel: XZJQZWIDAHFTHV-CNHKJKLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phytene-2 can be synthesized through the partial hydrogenation of phytol, a chemical substituent of chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild hydrogen pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the double bond in phytol, resulting in the formation of phytene-2.

Industrial Production Methods

Industrial production of phytene-2 often involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to partial hydrogenation using industrial-scale hydrogenation reactors. The process is optimized to achieve high yields and purity of phytene-2, making it suitable for various applications in the pharmaceutical and cosmetic industries.

Analyse Chemischer Reaktionen

Types of Reactions

Phytene-2 undergoes several types of chemical reactions, including:

    Oxidation: Phytene-2 can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, and acids.

    Reduction: Further hydrogenation of phytene-2 can lead to the formation of phytane.

    Substitution: Phytene-2 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and acids.

    Reduction: Phytane.

    Substitution: Halogenated derivatives of phytene-2.

Wissenschaftliche Forschungsanwendungen

Phytene-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying isoprenoid chemistry.

    Biology: Plays a role in the biosynthesis of important biomolecules such as chlorophyll and tocopherol.

    Medicine: Investigated for its potential antioxidant properties and its role in the synthesis of vitamin E and vitamin K1.

    Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties.

Wirkmechanismus

Phytene-2 exerts its effects through various molecular targets and pathways. In biological systems, it is involved in the biosynthesis of chlorophyll and tocopherol, where it acts as a precursor molecule. The enzymatic conversion of phytene-2 to these biomolecules involves specific enzymes such as phytoene synthase, which catalyzes the condensation of geranylgeranyl diphosphate to form phytoene . This reaction is a key step in the carotenoid biosynthesis pathway, which is essential for photosynthesis and photoprotection in plants.

Vergleich Mit ähnlichen Verbindungen

Phytene-2 is similar to other isoprenoid alkanes such as phytane and geranylgeranene. it is unique due to its single unsaturation, which imparts distinct chemical and physical properties.

Similar Compounds

    Phytane: A fully saturated isoprenoid alkane derived from phytol.

    Geranylgeranene: A fully unsaturated isoprenoid alkane with multiple double bonds.

Phytene-2’s unique structure allows it to participate in specific chemical reactions and biological processes that are not possible with its fully saturated or fully unsaturated counterparts .

Eigenschaften

CAS-Nummer

2437-93-6

Molekularformel

C20H40

Molekulargewicht

280.5 g/mol

IUPAC-Name

(E)-3,7,11,15-tetramethylhexadec-2-ene

InChI

InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,8-16H2,1-6H3/b18-7+

InChI-Schlüssel

XZJQZWIDAHFTHV-CNHKJKLMSA-N

Isomerische SMILES

C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C

Kanonische SMILES

CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.